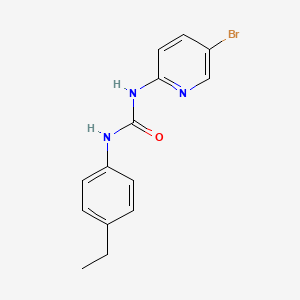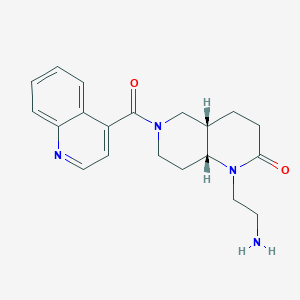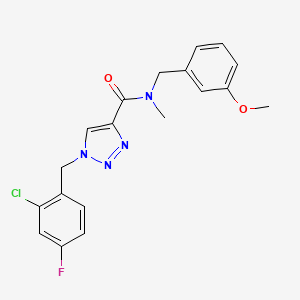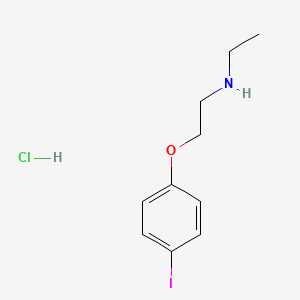
1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromopyridine moiety and an ethylphenyl group linked through a urea functional group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 4-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopyridine moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-2-yl)-3-(4-ethylphenyl)urea include:
1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
1-(5-Bromopyridin-2-yl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-(5-Bromopyridin-2-yl)-3-phenylurea: Lacks the ethyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRWQBLUBAFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B5451572.png)
![3-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]propyl acetate](/img/structure/B5451576.png)

![(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5451589.png)

![2-(2-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5451610.png)
![methyl N-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-histidinate](/img/structure/B5451618.png)
![7-(3-chlorophenyl)-4-[(5-fluoropyridin-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5451626.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenyl-1,2,4-oxadiazol-5-yl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5451628.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-[4-(dipropylamino)phenyl]methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5451642.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5451643.png)
![N-(4-methoxy-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5451662.png)

